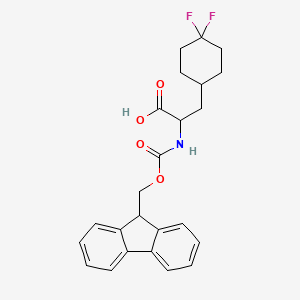

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid

Description

This compound, also referred to as Fmoc-(S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid (CAS: 2276607-04-4), is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative. Its structure features a chiral center at the α-carbon, a 4,4-difluorocyclohexyl side chain, and the Fmoc group, which serves as a temporary protecting group in solid-phase peptide synthesis (SPPS) . The 4,4-difluorocyclohexyl substituent enhances lipophilicity and metabolic stability, making it valuable in drug discovery and peptide engineering .

Properties

Molecular Formula |

C24H25F2NO4 |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

3-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H25F2NO4/c25-24(26)11-9-15(10-12-24)13-21(22(28)29)27-23(30)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,27,30)(H,28,29) |

InChI Key |

RMSWMCCCXPTECG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is crucial to prevent unwanted reactions during subsequent steps.

Formation of the Difluorocyclohexyl Moiety: The difluorocyclohexyl group is introduced through a series of reactions, often involving the use of fluorinating agents.

Coupling Reaction: The protected amino acid is then coupled with the difluorocyclohexyl derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

Biology: It is employed in the study of biological processes and the development of biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₂₅H₂₆F₂N₂O₄

- Molecular Weight : 468.48 g/mol

- IUPAC Name: (2S)-3-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid .

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and analogous Fmoc-protected amino acids.

Structural and Functional Insights

Side Chain Modifications: The 4,4-difluorocyclohexyl group in the target compound introduces rigidity and fluorine-mediated hydrophobic interactions, enhancing binding to nonpolar enzyme pockets . In contrast, compounds like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid prioritize solubility via polar methoxy groups . Aromatic vs. Aliphatic Side Chains: Naphthalene () and phenyl derivatives () enable π-π stacking in drug-receptor interactions, whereas aliphatic chains (e.g., 3-methylbutoxy in ) improve membrane permeability.

Biological Activity: The difluoro(phosphono)methylphenyl variant () mimics phosphorylated residues, making it a potent enzyme inhibitor. The target compound’s difluorocyclohexyl group similarly enhances metabolic stability by resisting oxidative degradation .

Synthetic Utility :

- The Fmoc group in all compounds ensures compatibility with SPPS. However, steric hindrance from bulky side chains (e.g., naphthalene in ) may reduce coupling efficiency compared to the target compound’s cyclohexyl group .

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid, commonly referred to as Fmoc-Difluoro-Cyclohexylalanine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid is C25H29F2N1O4, with a molecular weight of approximately 435.5 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group that enhances its stability and solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorenyl group enhances hydrophobic interactions, allowing the compound to bind effectively within the active sites of target proteins. This binding can modulate enzyme activity or receptor signaling pathways, leading to various biological effects, including anti-inflammatory and anticancer activities.

Enzyme Inhibition

Research indicates that derivatives of fluorenyl compounds exhibit significant enzyme inhibition properties. For instance, studies have shown that similar compounds can inhibit key enzymes involved in metabolic pathways, leading to potential therapeutic applications in conditions such as cancer and metabolic disorders .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorenyl derivatives. The introduction of electron-withdrawing groups, such as fluorine atoms, has been shown to enhance the antimicrobial activity against various bacterial strains. For example, compounds structurally related to 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid have demonstrated efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus anthracis .

Anticancer Properties

Fluorenone derivatives have been reported to exhibit antiproliferative activity by acting as topoisomerase inhibitors. Structural modifications that increase lipophilicity have been correlated with enhanced anticancer effects. The presence of specific substituents can significantly influence the compound's ability to inhibit cancer cell growth .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various fluorenyl derivatives against multiple strains. The results indicated that compounds with difluorocyclohexyl substitutions exhibited improved potency compared to their non-fluorinated counterparts .

- Antiproliferative Activity : In vitro studies demonstrated that certain fluorenone derivatives showed significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells). The introduction of alkyl chains was found to enhance the antiproliferative effects by facilitating cellular uptake .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.